molecular formula C17H25N5O4S2 B7543185 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide

2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide

Cat. No. B7543185
M. Wt: 427.5 g/mol
InChI Key: TWMVSVFWIQCJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide, also known as BZM055, is a novel compound that has been developed for its potential use as a therapeutic agent. BZM055 belongs to the class of benzimidazole sulfonamides, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The exact mechanism of action of 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide is not fully understood. However, it is believed that 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide exerts its anti-cancer and anti-viral effects by inhibiting the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many cancer cells and is required for the survival of HIV-infected cells. 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide has also been shown to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of gene expression and has been implicated in the development of cancer.
Biochemical and Physiological Effects:
2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide has also been found to inhibit the replication of HIV by blocking the entry of the virus into the host cell. In addition, 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide in lab experiments is that it has been shown to exhibit a wide range of biological activities, which makes it a potentially useful therapeutic agent for the treatment of cancer, HIV, and other diseases. However, one of the limitations of using 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for the research on 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to test its efficacy in animal models of cancer and HIV. In addition, 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide could be used as a starting point for the development of new benzimidazole sulfonamide compounds with improved therapeutic properties.

Synthesis Methods

The synthesis of 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide involves the reaction of 5-aminobenzimidazole with butyl isocyanate to form 2-(1-butylbenzimidazol-2-yl)amine. This intermediate is then reacted with chlorosulfonic acid to form 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfonic acid. The final step involves the reaction of the sulfonic acid with 3-methylbutanoyl chloride and ammonia to form 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide.

Scientific Research Applications

2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide has also been found to inhibit the replication of the human immunodeficiency virus (HIV) in vitro. In addition, 2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O4S2/c1-4-5-8-22-13-7-6-11(28(19,25)26)9-12(13)20-17(22)27-14(10(2)3)15(23)21-16(18)24/h6-7,9-10,14H,4-5,8H2,1-3H3,(H2,19,25,26)(H3,18,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMVSVFWIQCJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)S(=O)(=O)N)N=C1SC(C(C)C)C(=O)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-butyl-5-sulfamoylbenzimidazol-2-yl)sulfanyl-N-carbamoyl-3-methylbutanamide

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